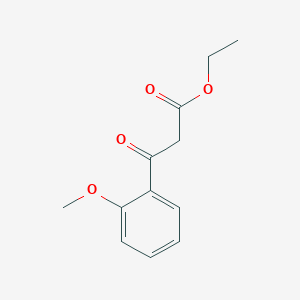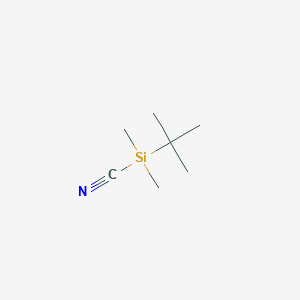
tert-Butyldimethylsilyl cyanide
Overview
Description
tert-Butyldimethylsilyl cyanide: is a chemical compound with the molecular formula C7H15NSi. It is a trialkylsilyl cyanide, known for its bulkier structure compared to other silyl cyanides. This compound is primarily used in organic synthesis, particularly in the formation of cyanohydrins and other derivatives.
Mechanism of Action
Target of Action
tert-Butyldimethylsilyl cyanide is a bulkier trialkylsilylcyanide . It primarily targets enantiopure 4-oxoazetidine-2-carbaldehydes and sterically hindered ketones . These compounds are the primary targets due to their ability to undergo cyanosilylation, a chemical reaction that introduces a cyano group into a molecule, in the presence of this compound .
Mode of Action
This compound interacts with its targets through a process known as cyanosilylation . This process involves the addition of this compound to the target molecules in the presence of a Lewis acid or base catalyst . The result is the formation of protected cyanohydrins .
Result of Action
The primary molecular effect of this compound’s action is the formation of protected cyanohydrins . This results in a change in the molecular structure of the target compounds, potentially altering their biochemical properties and functions.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a Lewis acid or base catalyst . These catalysts are necessary for the cyanosilylation process to occur . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
tert-Butyldimethylsilyl cyanide is involved in biochemical reactions, particularly in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes
Cellular Effects
It is known to be toxic if swallowed, in contact with skin, or if inhaled . This suggests that it may have significant effects on cellular function and metabolism.
Molecular Mechanism
It is known to participate in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes
Temporal Effects in Laboratory Settings
It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known to participate in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes , suggesting that it may interact with enzymes or cofactors involved in this pathway.
Transport and Distribution
It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may be directed to specific compartments or organelles where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilyl cyanide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with lithium cyanide in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems for precise control of reaction conditions, such as temperature and solvent purity, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Cyanosilylation: tert-Butyldimethylsilyl cyanide participates in cyanosilylation reactions with aldehydes and ketones to form cyanohydrins.
Substitution Reactions: It can undergo substitution reactions where the cyanide group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Lewis Acids: Zinc iodide is commonly used as a catalyst in cyanosilylation reactions.
Solvents: Dry tetrahydrofuran (THF) is frequently used as the solvent for these reactions.
Major Products:
Scientific Research Applications
tert-Butyldimethylsilyl cyanide is widely used in scientific research due to its versatility in organic synthesis:
Comparison with Similar Compounds
Trimethylsilyl cyanide: A smaller silyl cyanide that is less sterically hindered and often used in similar reactions.
tert-Butyldiphenylsilyl cyanide: Another bulkier silyl cyanide with different steric and electronic properties.
Uniqueness: tert-Butyldimethylsilyl cyanide is unique due to its balance of steric bulk and reactivity, making it particularly useful in reactions where selectivity is crucial. Its bulkier structure compared to trimethylsilyl cyanide allows for better control over reaction outcomes, especially in the synthesis of complex molecules .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl]formonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKIXKDPQTVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404114 | |
| Record name | tert-Butyldimethylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56522-24-8 | |
| Record name | tert-Butyldimethylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56522-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is TBDMSCN preferred over trimethylsilyl cyanide (TMSCN) in reactions with sterically hindered ketones?
A1: TBDMSCN, with its bulky tert-butyl group, exhibits superior reactivity with sterically hindered ketones compared to TMSCN. [] This enhanced reactivity is attributed to the steric bulk of the TBDMS group, which likely favors the formation of the crucial tetrahedral intermediate during the nucleophilic addition of the cyanide.
Q2: What catalytic systems are effective in promoting the addition of TBDMSCN to ketones?
A2: Both Lewis acids and bases can effectively catalyze the addition of TBDMSCN to ketones. Research has shown successful applications of zinc iodide (ZnI2) as a Lewis acid catalyst in dichloromethane at room temperature. [, ] On the other hand, bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane have also demonstrated good catalytic activity. [] Additionally, heterogeneous catalysts like tin ion-exchanged montmorillonite have been found to be efficient in promoting these additions, even with sterically congested ketones. [, ]
Q3: Can you provide an example of a specific application of TBDMSCN in organic synthesis?
A3: TBDMSCN plays a crucial role in the stereocontrolled synthesis of orthogonally protected anti,anti-4-amino-3,5-piperidine diols. [, ] The synthetic route involves the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes with TBDMSCN, which is efficiently promoted by molecular sieves or a catalytic amount of sodium carbonate. This reaction yields O-silylated β-lactam cyanohydrins with good yield and diastereoselectivity. These intermediates are then further elaborated into the target piperidine diols via a series of carefully orchestrated transformations.
Q4: Is there evidence for a stepwise mechanism in the ring-opening of epoxides with TBDMSCN?
A4: Yes, research suggests a stepwise mechanism for the ring-opening of sterically hindered epoxides with TBDMSCN in the presence of zinc iodide. [, ] This contrasts with less hindered epoxides, where a concerted mechanism might be operational. The steric bulk of the TBDMS group likely contributes to the preference for a stepwise pathway in these reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


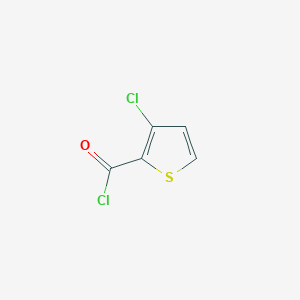
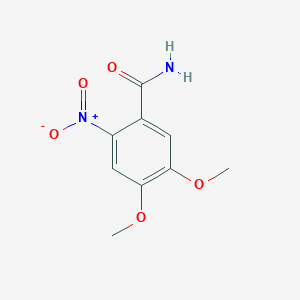




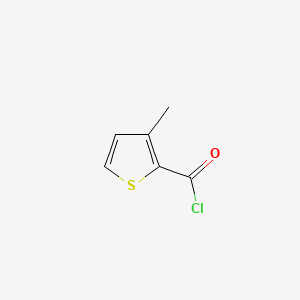

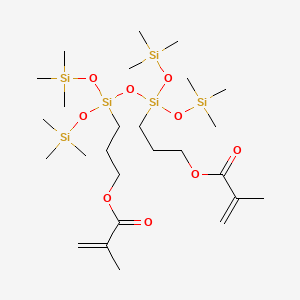
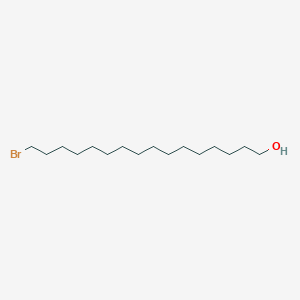
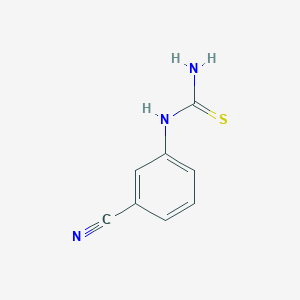
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)
